5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one
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Overview
Description
The compound identified as “5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is typically carried out in a controlled environment to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, yield, and cost-effectiveness. The removal of byproducts and solvents is crucial to obtain the crystalline product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of various chemical products and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one exerts its effects involves specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the coupling of amino acids by forming intermediate complexes that drive the reaction forward . The molecular interactions and pathways involved are crucial for its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one include:
Phosgene: Used in the synthesis of various organic compounds.
Imidazole: A key reagent in the preparation of this compound.
Carbonyldiimidazole: Another compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and other organic reactions. Its ability to form stable intermediates and drive reactions efficiently sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31,34-37H,4-18H2,1-3H3/t19?,20?,21-,25-,26+,27+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZEZZBJRROIH-XIECNSLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(N1C)O)C(=O)C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)C(=C(N1C)O)C(=O)C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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